molecular formula C24H21FN2O3S2 B2663001 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941901-14-0

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2663001
CAS RN: 941901-14-0
M. Wt: 468.56
InChI Key: VTAILYBVLVSXAA-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-fluorophenyl)sulfonyl)butanamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a benzyl group, a fluorophenyl group, and a sulfonamide group. These functional groups suggest that this compound could have a variety of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to predict the exact molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzothiazole ring might participate in electrophilic substitution reactions, while the sulfonamide group could be involved in acid-base reactions .

Scientific Research Applications

Synthesis and Characterization

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-fluorophenyl)sulfonyl)butanamide and its derivatives are synthesized through reactions involving benzo[d]thiazol-2-amine and various fluorinated compounds. These compounds are fully analyzed and characterized using techniques such as 1H, 13C NMR, UV, IR, and mass spectral data to understand their structural and chemical properties (Manolov, Ivanov, & Bojilov, 2021).

Chemical Biology Applications

In chemical biology, these compounds have been explored for their potential biological activities. For instance, derivatives of N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-fluorophenyl)sulfonyl)butanamide have been synthesized with variations to study their anticonvulsant, antidiabetic, and anticancer activities. Some of these derivatives have shown promising results in preclinical models, suggesting potential therapeutic applications (Farag et al., 2012; Faidallah et al., 2016; Küçükgüzel et al., 2013).

Environmental and Analytical Chemistry

Compounds related to N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-fluorophenyl)sulfonyl)butanamide have been utilized in developing analytical methods for detecting various environmental pollutants and biological molecules. For example, derivatives have been applied as reaction-based fluorescent probes for discriminating thiophenols over aliphatic thiols, demonstrating applications in environmental and biological sciences for sensitive and selective detection techniques (Wang et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. For example, it could be investigated for its potential use as a drug, a dye, a catalyst, or a material .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S2/c25-19-12-14-20(15-13-19)32(29,30)16-6-11-23(28)27(17-18-7-2-1-3-8-18)24-26-21-9-4-5-10-22(21)31-24/h1-5,7-10,12-15H,6,11,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAILYBVLVSXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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